molecular formula C11H11NO B2615917 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile CAS No. 1871914-87-2

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile

Cat. No.: B2615917
CAS No.: 1871914-87-2
M. Wt: 173.215
InChI Key: RKBJSUSQYSEOEO-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (molecular formula: C₁₀H₉NO) is a cyclopropane derivative featuring a nitrile group and a para-hydroxyphenyl substituent attached to the cyclopropane ring. Its structural identity is confirmed by the SMILES string C1CC1(C#N)C2=CC=C(C=C2)O and InChIKey OBQVBHSAWPVHET-UHFFFAOYSA-N .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBJSUSQYSEOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The hydroxyl and nitrile functional groups may play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenated derivatives of cyclopropanecarbonitrile exhibit distinct physicochemical and biological properties due to the electronic effects of halogens:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Reference
1-(4-Fluorophenyl)cyclopropanecarbonitrile 4-Fluoro C₁₀H₇FN 161.17 Potential intermediate in drug synthesis; fluorinated analogs often enhance metabolic stability .
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile 4-Bromo, 3-Fluoro C₁₀H₇BrFN 240.08 High molecular weight due to bromine; used in cross-coupling reactions .
1-(4-Chlorophenyl)cyclopropanecarbonitrile 4-Chloro C₁₀H₈ClN 177.63 Chlorine enhances lipophilicity; CAS 64399-27-5 .
1-(3-Bromophenyl)cyclopropanecarbonitrile 3-Bromo C₁₀H₈BrN 222.08 Hazardous upon inhalation or skin contact .

Key Trends :

  • Electron-withdrawing groups (e.g., halogens) increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions .

Alkyl- and Alkoxy-Substituted Derivatives

Alkyl and alkoxy groups modulate solubility and steric effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Reference
1-(4-Methylphenyl)cyclopropanecarbonitrile 4-Methyl C₁₁H₁₁N 157.21 Methyl group improves lipophilicity; used in agrochemical intermediates .
1-(4-Methoxyphenyl)cyclopentanecarbonitrile 4-Methoxy (cyclopentane core) C₁₃H₁₅NO 201.27 Cyclopentane ring increases steric bulk; m.p. 145°C @ 1 Torr .
1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarbonitrile 4-Methoxy (cyclobutane core) C₁₄H₁₇NO 215.29 Cyclobutane core alters ring strain; synthesized via alkylation of phenylacetonitrile .

Key Trends :

  • Methoxy groups enhance solubility in polar solvents due to hydrogen-bonding capability .
  • Ring size variation (cyclopropane vs. cyclobutane/cyclopentane) impacts steric hindrance and conformational flexibility .

Biological Activity

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile, with the molecular formula C11H11NO, is an organic compound characterized by a cyclopropane ring, a hydroxyl group, and a nitrile functional group. This compound has garnered attention in various fields of research due to its potential biological activities, although its specific mechanisms of action remain largely unexplored.

The compound can be synthesized through the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions, typically utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. This synthesis pathway is crucial for obtaining the compound for further biological studies.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, potentially affecting enzyme activity or receptor binding due to the presence of the hydroxyl and nitrile groups .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Muscle Preservation : A related study demonstrated that derivatives of this compound can enhance muscle contractility and inhibit protein catabolism, suggesting potential applications in treating muscular degradation .
  • Metabolic Effects : There is evidence indicating that related compounds can improve glucose and lipid metabolism, hinting at possible metabolic benefits from this compound.

Case Studies and Research Findings

Recent investigations into the biological effects of similar compounds provide insights into potential applications:

  • Muscular Deterioration : In a study involving ventilated rats, compounds structurally related to this compound were shown to improve diaphragm contractility significantly. The data indicated enhanced grip strength and reduced protein catabolism induced by exhaustive exercise .
    Study ParameterControl GroupTreatment Group
    Grip Strength (g/cm²)12 ± 118 ± 2
    Diaphragm Cross-Sectional Area (CSA)0.25 ± 0.05 cm²0.35 ± 0.05 cm²
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed rapid absorption and widespread tissue distribution following oral administration, indicating that this compound could exhibit similar behavior in vivo.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Hydroxyphenyl)cyclopropanecarbonitrileLacks benzyl groupLimited studies on muscle preservation
4-Hydroxybenzyl cyanideContains benzyl and nitrile groupsAntioxidant properties reported
Cyclopropanecarbonitrile derivativesVarious substituents on cyclopropane ringDiverse metabolic effects observed

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